molecular formula C22H32N2O3 B12943083 tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12943083
M. Wt: 372.5 g/mol
InChI Key: XQOACMXUNFNZCD-HTAPYJJXSA-N
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Description

tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as amino acids, ketones, and aldehydes. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used as a tool for studying biological processes and interactions. Its ability to interact with specific molecular targets makes it valuable for research in areas such as enzyme inhibition and receptor binding .

Medicine

In medicine, tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and safety profiles .

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials, making it valuable for applications in areas such as coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, making it valuable for applications that require precise molecular interactions .

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl (5R,7S)-7-methyl-2-phenacyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C22H32N2O3/c1-17-14-22(11-13-24(17)20(26)27-21(2,3)4)10-12-23(16-22)15-19(25)18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3/t17-,22+/m0/s1

InChI Key

XQOACMXUNFNZCD-HTAPYJJXSA-N

Isomeric SMILES

C[C@H]1C[C@@]2(CCN(C2)CC(=O)C3=CC=CC=C3)CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC2(CCN(C2)CC(=O)C3=CC=CC=C3)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

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